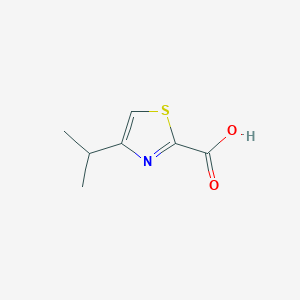

4-Isopropylthiazole-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-propan-2-yl-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-4(2)5-3-11-6(8-5)7(9)10/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWHKWXYJQUZNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CSC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626265 | |

| Record name | 4-(Propan-2-yl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300831-06-5 | |

| Record name | 4-(1-Methylethyl)-2-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300831-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Propan-2-yl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Thiazolecarboxylic acid, 4-(1-methylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Isopropylthiazole-2-carboxylic Acid: A Comprehensive Technical Guide

An In-depth Exploration of the Chemical Properties, Synthesis, and Applications of a Key Heterocyclic Building Block in Modern Drug Discovery

Introduction

4-Isopropylthiazole-2-carboxylic acid is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, combining a thiazole ring with an isopropyl group and a carboxylic acid moiety, make it a versatile scaffold for the synthesis of complex molecules with diverse pharmacological activities. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Understanding the fundamental physicochemical properties of this compound is paramount for its effective handling, characterization, and application in synthetic chemistry.

Structural and General Properties

| Property | Value | Source(s) |

| Molecular Formula | C7H9NO2S | [1] |

| Molecular Weight | 171.22 g/mol | [1] |

| CAS Number | 300831-06-5 | [2] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥95% | [4] |

Physical Properties

| Property | Value | Source(s) |

| Melting Point | 2 °C (36 °F) | [5] |

| Boiling Point | 231 °C (448 °F) (lit.) / 309.4±35.0 °C (Predicted) | [3][5] |

| Density | 1.238 g/cm³ at 25 °C (77 °F) (lit.) / 1.270±0.06 g/cm³ (Predicted) | [3][5] |

| pKa | 0.52±0.10 (Predicted) | [3] |

| LogP (Octanol/Water Partition Coefficient) | 2.01 (Calculated) | [5] |

The low melting point suggests that this compound may exist as a liquid or a low-melting solid at or near room temperature. The predicted pKa indicates it is a relatively strong acid for a carboxylic acid, a property influenced by the electron-withdrawing nature of the thiazole ring. The calculated LogP value suggests a moderate lipophilicity, indicating that bioaccumulation is not expected to be significant.[5]

Spectroscopic Data

¹H NMR Spectroscopy:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.[8]

-

Thiazole Ring Proton: A singlet for the proton at the 5-position of the thiazole ring.

-

Isopropyl Group Protons (-CH(CH₃)₂): A septet for the methine proton and a doublet for the six methyl protons. The alpha protons to the carbonyl group typically resonate in the 2.0-3.0 ppm region.[6]

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-COOH): A signal in the range of 160-185 ppm.[7]

-

Thiazole Ring Carbons: Signals characteristic of an aromatic heterocyclic ring.

-

Isopropyl Group Carbons: Signals for the methine and methyl carbons.

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.[8]

-

C=O Stretch: A strong absorption band around 1700-1750 cm⁻¹, typical for a carbonyl group in a carboxylic acid.[7]

-

C-N and C-S Stretches: Absorptions characteristic of the thiazole ring.

Mass Spectrometry:

-

The molecular ion peak (M+) would be observed at m/z 171.

-

A prominent fragment would likely be the acylium ion (M-OH)+ resulting from the loss of the hydroxyl group.[6]

Synthesis and Reactivity

Synthetic Approaches

The synthesis of this compound and its derivatives often involves the construction of the thiazole ring as a key step. A common and versatile method is the Hantzsch thiazole synthesis. This typically involves the reaction of a thioamide with an α-haloketone. For this compound, a plausible synthetic route could involve the reaction of thiooxamic acid or its ester with 1-bromo-3-methyl-2-butanone.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups: the carboxylic acid and the thiazole ring.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol. The formation of amides is particularly important in drug discovery for creating diverse libraries of compounds for biological screening.[9] The reactivity of the carbonyl carbon is influenced by the electron-donating resonance from the adjacent heteroatoms in the thiazole ring, which can decrease its electrophilicity.[9]

-

Thiazole Ring: The thiazole ring is an aromatic heterocycle and can participate in electrophilic aromatic substitution reactions, although the presence of the deactivating carboxylic acid group at the 2-position will direct incoming electrophiles to the 5-position. The nitrogen and sulfur heteroatoms also influence the ring's reactivity and provide sites for coordination with metal ions.

Applications in Drug Discovery and Medicinal Chemistry

Thiazole-containing compounds are a cornerstone in medicinal chemistry, with many exhibiting a wide range of biological activities.[10] this compound serves as a valuable building block for the synthesis of novel therapeutic agents.

Role as a Synthetic Intermediate

The primary application of this compound is as a reagent in the synthesis of more complex molecules. For instance, it has been utilized in the preparation of quinazoline substituted cyclopentane and proline-urea based macrocycles, which have been investigated as inhibitors of the Hepatitis C virus (HCV) NS3/4A protease.[1][2]

Potential Pharmacological Activities of Derivatives

Derivatives of thiazole-carboxylic acids have been explored for various therapeutic applications:

-

Anticancer Agents: Thiazole derivatives have been discovered as potent cytotoxic agents against various cancer cell lines, including prostate cancer and melanoma.[11][12] Structural modifications of related thiazole compounds have led to the discovery of agents that inhibit tubulin polymerization.[12]

-

Antimicrobial Agents: The thiazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[13][14] Derivatives are often synthesized and screened for their minimum inhibitory concentration (MIC) against various microbial strains.[13]

-

Antioxidant Agents: Thiazole-carboxamide derivatives have been investigated for their potential as potent antioxidant agents.[10]

The diverse biological activities of thiazole derivatives underscore the importance of this compound as a starting material for the discovery of new drugs.[10]

Experimental Protocols and Safety

Safe Handling and Storage

Safety Precautions:

-

This compound is toxic if swallowed or in contact with skin and harmful if inhaled.[5] It also causes serious eye irritation and is harmful to aquatic life.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[15] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[15]

-

Handling: Work under a fume hood.[5] Avoid breathing mist or vapors and prevent contact with skin and eyes.[16] Wash hands thoroughly after handling.[17]

-

Fire Safety: Forms explosive mixtures with air on intense heating.[5] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[16]

Storage:

-

Store in a cool, dry, and well-ventilated place.[15]

-

Keep containers tightly closed.[15]

-

Recommended storage temperature is -20°C.[1]

General Experimental Workflow for Amide Coupling

This protocol outlines a general procedure for the synthesis of an amide derivative from this compound, a common step in generating compound libraries for drug screening.

Materials:

-

This compound

-

Amine (R-NH₂)

-

Coupling agent (e.g., HATU, HOBt/EDC)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the coupling agent (e.g., HATU, 1.1 equivalents) and the organic base (e.g., DIPEA, 2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

Add the desired amine (1.1 equivalents) to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Sources

- 1. usbio.net [usbio.net]

- 2. This compound | 300831-06-5 [chemicalbook.com]

- 3. 300831-06-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. assets.greenbook.net [assets.greenbook.net]

An In-Depth Technical Guide to 4-Isopropylthiazole-2-carboxylic acid (CAS: 300831-06-5)

Abstract

This technical guide provides a comprehensive overview of 4-Isopropylthiazole-2-carboxylic acid, a pivotal heterocyclic building block in modern medicinal chemistry. With the CAS Number 300831-06-5, this molecule has garnered significant attention for its integral role as a precursor in the synthesis of advanced therapeutic agents. This document delves into its physicochemical properties, outlines robust synthetic and analytical protocols, explores its primary application in the development of Hepatitis C Virus (HCV) inhibitors, and provides essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals engaged in antiviral research and synthetic chemistry.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties, ability to act as a bioisostere for other functional groups, and capacity to engage in hydrogen bonding and other non-covalent interactions make it a versatile component in drug design. Thiazolecarboxylic acids, in particular, serve as crucial intermediates, enabling the covalent linkage of the thiazole moiety to larger, more complex molecular architectures through amide bond formation.

This compound emerges as a compound of particular interest. Its structure combines the stable thiazole core with an isopropyl group at the C4 position, which can provide beneficial steric and lipophilic properties, and a carboxylic acid at the C2 position, which acts as a chemical handle for synthetic elaboration. Its most prominent application to date is as a key reagent in the construction of macrocyclic protease inhibitors targeting the Hepatitis C Virus (HCV).[1][2]

Physicochemical & Handling Properties

A thorough understanding of a reagent's properties is fundamental to its effective use in a research setting. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 300831-06-5 | [2] |

| Molecular Formula | C₇H₉NO₂S | [2] |

| Molecular Weight | 171.22 g/mol | [2] |

| Appearance | White to off-white solid | Vendor Data |

| Boiling Point | 309.4 ± 35.0 °C (Predicted) | ChemicalBook |

| Density | 1.270 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 0.52 ± 0.10 (Predicted) | ChemicalBook |

| Storage | Store at -20°C or 2-8°C. For maximum recovery, centrifuge the vial before opening. | [2] |

| Intended Use | For research use only. Not for human, therapeutic, or diagnostic applications. | [2] |

Note: Predicted values are computationally derived and should be used as an estimate.

Synthesis and Characterization

While specific literature detailing the preparative scale synthesis of this compound is not abundant, its structure lends itself to a logical and well-established synthetic approach based on the classic Hantzsch thiazole synthesis. This pathway involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. The most direct route proceeds through the corresponding ethyl ester, which is subsequently hydrolyzed.

Conceptual Synthetic Workflow

The diagram below illustrates a plausible and efficient two-step synthesis, starting from the formation of the ethyl ester precursor followed by hydrolysis to yield the target carboxylic acid.

Caption: Conceptual workflow for the synthesis of the target acid.

Exemplary Protocol 1: Synthesis via Ester Hydrolysis

This protocol is a representative method based on established chemical principles.

Part A: Synthesis of Ethyl 4-isopropylthiazole-2-carboxylate

-

Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thioisobutyramide (1.0 eq) and absolute ethanol (approx. 5 mL per gram of thioamide).

-

Addition: While stirring, add ethyl bromopyruvate (1.05 eq) dropwise to the solution. Causality: Ethyl bromopyruvate is a common and effective α-halocarbonyl component for the Hantzsch synthesis, readily reacting with the nucleophilic sulfur of the thioamide.

-

Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acid, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ethyl ester.

Part B: Hydrolysis to this compound

-

Reagents & Setup: Dissolve the purified ethyl 4-isopropylthiazole-2-carboxylate (1.0 eq) from Part A in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

-

Hydrolysis: Add lithium hydroxide (LiOH) monohydrate (1.5-2.0 eq) and stir the mixture vigorously at room temperature overnight. Causality: LiOH is a strong base that effectively saponifies the ester to its corresponding carboxylate salt without significant side reactions.

-

Acidification: Monitor the reaction by TLC until the starting material is consumed. Cool the mixture in an ice bath and carefully acidify to a pH of ~2-3 using 1M hydrochloric acid (HCl). The product should precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

-

Drying: Dry the product under high vacuum to afford the final this compound.

Exemplary Protocol 2: Analytical Characterization

Purity and structural confirmation are critical. The following workflow outlines the standard characterization process.

Caption: Standard analytical workflow for product quality control.

-

¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a doublet for the two methyl groups of the isopropyl moiety (~1.3 ppm), a septet for the isopropyl methine proton (~3.2 ppm), a singlet for the thiazole C5-proton (~8.2 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm).

-

¹³C NMR (100 MHz, DMSO-d₆): Key expected signals include the isopropyl methyl carbons (~23 ppm), the isopropyl methine carbon (~34 ppm), thiazole ring carbons (~120-165 ppm), and the carboxylic acid carbonyl carbon (>160 ppm).

-

LC-MS (ESI+): The primary ion observed should correspond to the protonated molecule [M+H]⁺ with a calculated m/z of 172.0427.

Core Application: A Building Block for HCV Protease Inhibitors

The principal utility of this compound is its role as a key fragment in the synthesis of potent inhibitors against the Hepatitis C Virus (HCV) NS3/4A serine protease.[1][2] This protease is essential for the replication of the virus, as it cleaves the viral polyprotein into mature, functional proteins. Blocking its activity effectively halts the viral life cycle.

The compound is typically incorporated into complex macrocyclic structures. The carboxylic acid function serves as the crucial attachment point for coupling with an amine-containing fragment of the larger molecule, forming a stable amide bond.

Role in Drug Synthesis Workflow

Caption: Integration of the thiazole acid into an HCV inhibitor.

Exemplary Protocol 3: Amide Coupling Reaction

This protocol describes the general procedure for using the title compound to form an amide bond, a cornerstone reaction in its application.

-

Reagents & Setup: In an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the desired amine-containing substrate (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

-

Coupling Agents: Add a coupling agent such as HATU (1.1 eq) or a combination of EDC (1.2 eq) and HOBt (1.2 eq). Causality: These reagents activate the carboxylic acid by forming a highly reactive intermediate, facilitating nucleophilic attack by the amine to form the amide bond under mild conditions, minimizing side reactions and racemization.

-

Base: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture and stir at room temperature.

-

Reaction & Monitoring: Allow the reaction to proceed for 4-16 hours. Monitor for completion using LC-MS to observe the consumption of starting materials and the formation of the desired product mass.

-

Workup & Purification: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic phase, concentrate, and purify the resulting amide product by flash chromatography or preparative HPLC.

Conclusion

This compound (CAS: 300831-06-5) is more than a simple heterocyclic compound; it is an enabling tool for the development of complex, life-saving therapeutics. Its well-defined structure provides a reliable anchor point for synthetic elaboration, particularly in the field of antiviral drug discovery against HCV. This guide has provided a framework for its synthesis, characterization, and application, underscoring its value to the scientific community. As research into novel therapeutics continues, the demand for such specialized and functionalized building blocks is poised to grow, cementing the importance of this and related thiazole derivatives in the future of medicine.

References

-

Hantzsch Thiazole Synthesis. Organic Chemistry Portal. [Link]

- Inhibitors of hepatitis C virus.

- Hepatitis C virus inhibitors.

Sources

An In-depth Technical Guide to the Biological Activity of 4-Isopropylthiazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-Isopropylthiazole-2-carboxylic acid is a novel compound with limited publicly available data on its biological activity. This guide is therefore presented as a prospective framework for its systematic investigation. The hypotheses and methodologies are derived from extensive analysis of the chemical scaffold and the known activities of structurally related thiazole derivatives.

Section 1: Introduction and Scientific Context

The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active agents.[1][2][3][4][5] Its unique five-membered aromatic structure containing both sulfur and nitrogen atoms allows for diverse chemical modifications, leading to a wide spectrum of pharmacological activities.[6] Thiazole derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents.[2][4][7][8][9]

This compound (CAS 300831-06-5) is a specific derivative within this versatile class. While its primary documented use is as a chemical reagent in the synthesis of Hepatitis C virus (HCV) NS3/4A protease inhibitors, its intrinsic biological profile remains largely unexplored.[10] The presence of the isopropyl group at the 4-position and the carboxylic acid at the 2-position suggests potential for specific molecular interactions, warranting a thorough investigation into its therapeutic potential.

This document outlines a comprehensive strategy for the systematic characterization of the biological activity of this compound, from initial broad-spectrum screening to targeted mechanistic studies.

Section 2: Hypothesized Biological Activities and Rationale

Based on the extensive literature on thiazole derivatives, we can formulate several primary hypotheses for the potential biological activities of this compound. The rationale is grounded in structure-activity relationships observed in analogous compounds.

Hypothesis 1: Anticancer Activity The thiazole nucleus is a fundamental component of several clinical anticancer drugs, including the kinase inhibitors dasatinib and dabrafenib.[1][3] Thiazole-containing compounds have been successfully developed as inhibitors of various biological targets crucial for cancer progression, such as receptor tyrosine kinases (e.g., VEGFR-2), cell cycle regulators, and other enzymes like Pin1.[1][3][11][12] The carboxylic acid moiety could facilitate binding to the active sites of enzymes like kinases or dehydrogenases.

Hypothesis 2: Anti-inflammatory Properties Thiazole derivatives have been reported as potent anti-inflammatory agents.[4][13] Specific mechanisms include the inhibition of key inflammatory enzymes such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LO).[14][15][16] The anti-inflammatory activity of pyrazolylthiazole carboxylic acids, in particular, has been well-documented, suggesting the carboxylic acid group of our target compound may play a critical role.[17]

Hypothesis 3: Antimicrobial and Antifungal Activity The thiazole scaffold is associated with a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][18][19][20][21] The amphiphilic nature of some thiazole derivatives allows them to integrate into and disrupt microbial cell membranes.[18] The specific substitutions on the thiazole ring are critical in determining the spectrum and potency of antimicrobial action.[2][19]

The logical progression for investigating these hypotheses is illustrated in the workflow diagram below.

Caption: Proposed workflow for characterizing the biological activity of a novel compound.

Section 3: Experimental Protocols for Biological Characterization

The following protocols represent a validated, tiered approach to systematically evaluate the biological activities of this compound.

Tier 1: General Cytotoxicity Assessment

Objective: To determine the general toxicity of the compound on a non-cancerous mammalian cell line to establish a safe concentration range for subsequent biological assays.

Protocol: MTT Assay

-

Cell Seeding: Seed NIH/3T3 mouse embryonic fibroblast cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Replace the medium in the cell plate with the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).

Tier 2: Focused Biological Screening

Objective: To screen for antiproliferative activity against a panel of human cancer cell lines.

Methodology:

-

Cell Lines: Utilize a panel representing diverse cancer types, such as:

-

Procedure: Follow the MTT assay protocol as described in Section 3.1, using the cancer cell lines.

-

Data Analysis: Calculate the GI₅₀ (50% growth inhibition) for each cell line. A potent compound will exhibit a low micromolar or nanomolar GI₅₀.

Objective: To assess the direct inhibitory effect of the compound on key inflammatory enzymes.

Methodology: COX-1/COX-2 Inhibition Assay

-

Assay Kit: Utilize a commercial colorimetric or fluorescent COX inhibitor screening kit (e.g., from Cayman Chemical).

-

Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.

-

Compound Incubation: Pre-incubate each enzyme with various concentrations of this compound (e.g., 0.01 µM to 100 µM) in the provided assay buffer. Include a vehicle control (DMSO) and a known inhibitor control (e.g., Celecoxib for COX-2, SC-560 for COX-1).

-

Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.

-

Detection: After a specified incubation period, measure the product (Prostaglandin G₂) formation via the kit's detection reagent.

-

Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2.[15] The ratio of IC₅₀ (COX-2/COX-1) will determine the compound's selectivity.

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Methodology: Broth Microdilution Method

-

Microbial Strains: Use a panel of clinically relevant strains:

-

Gram-positive: Staphylococcus aureus (ATCC 25923)

-

Gram-negative: Escherichia coli (ATCC 25922)

-

Fungus: Candida albicans (ATCC 10231)

-

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Compound Dilution: In a 96-well plate, prepare 2-fold serial dilutions of the compound in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (microbe + broth), negative control (broth only), and a drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[2][17]

Section 4: Data Presentation and Interpretation

Quantitative data from the screening assays should be summarized for clear comparison and interpretation.

Table 1: Summary of In Vitro Biological Activity of this compound

| Assay Type | Target | Endpoint | Result (µM) |

| Cytotoxicity | NIH/3T3 Fibroblasts | CC₅₀ | [Insert Data] |

| Anticancer | MCF-7 (Breast) | GI₅₀ | [Insert Data] |

| HepG2 (Liver) | GI₅₀ | [Insert Data] | |

| HL-60 (Leukemia) | GI₅₀ | [Insert Data] | |

| Anti-inflammatory | Cyclooxygenase-1 (COX-1) | IC₅₀ | [Insert Data] |

| Cyclooxygenase-2 (COX-2) | IC₅₀ | [Insert Data] | |

| Selectivity Index | (IC₅₀ COX-1 / IC₅₀ COX-2) | [Insert Data] | |

| Antimicrobial | S. aureus | MIC | [Insert Data] |

| E. coli | MIC | [Insert Data] | |

| C. albicans | MIC | [Insert Data] |

Section 5: Proposed Mechanism of Action (MoA) Studies

Should initial screening reveal significant activity in a particular area (e.g., anticancer), the following MoA studies would be the logical next step.

Pathway Example: Investigating Anticancer MoA via Kinase Inhibition

If the compound shows potent antiproliferative activity, a plausible mechanism, given its thiazole core, is the inhibition of protein kinases involved in cancer signaling.[1][9]

Caption: Workflow for elucidating a kinase inhibitor mechanism of action.

This workflow provides a self-validating system. A hit from the kinase panel (C) must be validated at the cellular level (D). The downstream signaling effects (E) must correlate with the observed cellular phenotype (F), providing a strong rationale for expensive in vivo studies (G).

Section 6: Conclusion

While this compound is currently under-characterized, its chemical structure places it within a class of compounds with immense therapeutic relevance. The thiazole scaffold is a privileged structure known for a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4] This guide presents a logical, robust, and scientifically grounded framework for its comprehensive biological evaluation. By progressing through tiered screening and focused mechanistic studies, researchers can systematically uncover the therapeutic potential of this promising molecule, paving the way for its potential development as a novel therapeutic agent.

References

-

Thiazole-containing compounds as therapeutic targets for cancer therapy. ResearchGate. Available at: [Link]

-

Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. (2023-08-25). PubMed. Available at: [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (N.d.). PMC - NIH. Available at: [Link]

-

Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020-02-15). PubMed. Available at: [Link]

-

Synthesis and Pin1 inhibitory activity of thiazole derivatives. (2016-11-15). PubMed. Available at: [Link]

-

Synthesis and anti-inflammatory activity of thiazole derivatives. (2024-07-29). ResearchGate. Available at: [Link]

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022-11-17). MDPI. Available at: [Link]

-

Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (N.d.). PMC - NIH. Available at: [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (N.d.). springer.com. Available at: [Link]

-

Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (N.d.). ScienceDirect. Available at: [Link]

-

Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (2024-09-01). Bentham Science. Available at: [Link]

-

Thiazole in the Targeted Anticancer Drug Discovery. (N.d.). future-science.com. Available at: [Link]

-

Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. (N.d.). Taylor & Francis Online. Available at: [Link]

-

New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (N.d.). PubMed. Available at: [Link]

-

Thiazole in the Targeted Anticancer Drug Discovery. (N.d.). ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. (2015-03-15). PubMed. Available at: [Link]

-

New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023-08-06). ACS Publications. Available at: [Link]

-

Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (N.d.). International Journal of Pharmaceutical Investigation. Available at: [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021-07-19). ACS Publications. Available at: [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023-10-27). MDPI. Available at: [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019-05-04). MDPI. Available at: [Link]

-

The pharmacology of basic esters of thiazole carboxylic acids. (N.d.). SciSpace. Available at: [Link]

-

Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (N.d.). PubMed Central. Available at: [Link]

-

Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (N.d.). MDPI. Available at: [Link]

-

Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025-05-06). PubMed Central. Available at: [Link]

-

Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (N.d.). Frontiers. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (N.d.). PMC - PubMed Central. Available at: [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024-09-21). dergipark.org.tr. Available at: [Link]

-

THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (N.d.). Jetir.Org. Available at: [Link]

-

Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025-09-19). PMC - NIH. Available at: [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (N.d.). NIH. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). MDPI. Available at: [Link]

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (N.d.). MDPI. Available at: [Link]

-

Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (N.d.). PMC - NIH. Available at: [Link]

-

Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. (N.d.). PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 5. jetir.org [jetir.org]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 300831-06-5 [chemicalbook.com]

- 11. Synthesis and Pin1 inhibitory activity of thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 14. Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jchemrev.com [jchemrev.com]

- 21. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

The Discovery and Development of 4-Isopropylthiazole-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds. Among the vast landscape of thiazole derivatives, those bearing a 4-isopropyl and a 2-carboxylic acid moiety represent a promising class of molecules with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the discovery and development of 4-isopropylthiazole-2-carboxylic acid derivatives, with a particular focus on their synthesis, biological evaluation, and structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Thiazole Moiety in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of modern drug discovery.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a versatile scaffold for designing molecules that target a wide array of biological entities. Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The inherent stability and synthetic tractability of the thiazole ring further enhance its appeal as a central building block in the design of novel therapeutic agents.[1] This guide will focus specifically on the this compound chemotype, a scaffold that has garnered significant interest for its potential in antiviral drug discovery, particularly as inhibitors of the Hepatitis C virus (HCV) NS3/4A protease.

Synthetic Strategies for this compound and Its Derivatives

The efficient and versatile synthesis of the this compound core and its subsequent derivatization is paramount for exploring its therapeutic potential. The classical Hantzsch thiazole synthesis remains a widely employed and robust method for constructing the thiazole ring.[2]

Synthesis of the Core Scaffold: this compound

The synthesis of the parent carboxylic acid typically proceeds through a multi-step sequence, beginning with the formation of an appropriate ester precursor, which is then hydrolyzed to the final acid.

Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-isopropylthiazole-5-carboxylate [4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-chloro-4-methyl-pentanoate (1.97 g, 0.01 mol) and thiourea (0.76 g, 0.01 mol) in 30 mL of ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for 18 hours.

-

Work-up: After cooling to room temperature, remove the ethanol under reduced pressure.

-

Purification: The resulting residue is dissolved in diethyl ether. The ether solution is washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Crystallization: The crude product is recrystallized from a benzene-ether mixture to yield ethyl 2-amino-4-isopropylthiazole-5-carboxylate.

Experimental Protocol: Hydrolysis of Ethyl 4-isopropylthiazole-2-carboxylate to this compound [5]

-

Reaction Setup: To a solution of ethyl 4-isopropylthiazole-2-carboxylate in a suitable solvent (e.g., ethanol or a mixture of ethanol and water), add an excess of an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heating: Heat the mixture under reflux until the reaction is complete (monitoring by TLC).

-

Acidification: After cooling the reaction mixture, acidify with a dilute strong acid (e.g., HCl) to a pH of approximately 2-3.

-

Isolation: The precipitated this compound is collected by filtration, washed with cold water, and dried.

Derivatization Strategies

The carboxylic acid moiety of the core scaffold serves as a versatile handle for the synthesis of a diverse library of derivatives, primarily through the formation of amides.

Workflow for the Synthesis of 4-Isopropylthiazole-2-carboxamide Derivatives:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationsh… [ouci.dntb.gov.ua]

- 4. prepchem.com [prepchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

Spectroscopic Characterization of 4-Isopropylthiazole-2-carboxylic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Isopropylthiazole-2-carboxylic acid (CAS No. 300831-06-5), a key intermediate in the synthesis of advanced therapeutic agents, including Hepatitis C virus (HCV) NS3/4A protease inhibitors.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Given the absence of publicly available experimental spectra, this guide leverages predictive models and comparative data from analogous structures to provide a robust analytical framework.

Molecular Structure and Physicochemical Properties

This compound possesses a core thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This ring is substituted with an isopropyl group at the 4-position and a carboxylic acid group at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂S | [1] |

| Molecular Weight | 171.22 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Predicted Boiling Point | 309.4 ± 35.0 °C | [1] |

| Predicted Density | 1.270 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 0.52 ± 0.10 | [1] |

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

// Nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; N1 [label="N", pos="1.5,-0.5!"]; C3 [label="C", pos="0.3,-1!"]; S1 [label="S", pos="-0.8,-0.5!"];

C4 [label="C", pos="-0.3,-2.2!"]; O1 [label="O", pos="0.3,-3.2!"]; O2 [label="OH", pos="-1.3,-2.5!"];

C5 [label="C", pos="2.2,1.5!"]; H1 [label="H", pos="2.5,0.8!"]; C6 [label="C", pos="1.5,2.5!"]; H2 [label="H", pos="1.2,3.2!"]; H3 [label="H", pos="2.2,2.8!"]; H4 [label="H", pos="0.8,2.2!"]; C7 [label="C", pos="3.5,1.8!"]; H5 [label="H", pos="3.8,1.1!"]; H6 [label="H", pos="4.2,2.1!"]; H7 [label="H", pos="3.2,2.5!"];

H8 [label="H", pos="2.1,-0.8!"];

// Bonds C1 -- C2; C2 -- N1; N1 -- C3; C3 -- S1; S1 -- C1;

C3 -- C4; C4 -- O1 [style=double]; C4 -- O2;

C2 -- C5; C5 -- H1; C5 -- C6; C6 -- H2; C6 -- H3; C6 -- H4; C5 -- C7; C7 -- H5; C7 -- H6; C7 -- H7;

C1 -- H8; } Caption: 2D structure of this compound.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like DMSO-d₆ are presented below. These predictions are based on established chemical shift theory and data from structurally similar thiazole derivatives.

Table 2: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | Singlet (broad) | 1H | -COOH |

| ~8.10 | Singlet | 1H | Thiazole C5-H |

| ~3.20 | Septet | 1H | -CH(CH₃)₂ |

| ~1.30 | Doublet | 6H | -CH(CH₃)₂ |

Table 3: Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | -COOH |

| ~158.0 | Thiazole C2 |

| ~155.0 | Thiazole C4 |

| ~120.0 | Thiazole C5 |

| ~33.0 | -CH(CH₃)₂ |

| ~23.0 | -CH(CH₃)₂ |

Rationale Behind Predictions:

-

Carboxylic Acid Proton (-COOH): The acidic proton of a carboxylic acid is typically observed as a broad singlet in the downfield region of the ¹H NMR spectrum, often between 10-13 ppm. Its exact chemical shift is sensitive to concentration and solvent.

-

Thiazole Ring Proton (C5-H): Protons on aromatic heterocyclic rings like thiazole appear in the aromatic region (7-9 ppm). The specific chemical shift is influenced by the electronic effects of the substituents.

-

Isopropyl Group Protons (-CH(CH₃)₂): The methine proton (-CH) of the isopropyl group is expected to be a septet due to coupling with the six equivalent methyl protons. The methyl protons (-CH₃) will appear as a doublet due to coupling with the single methine proton.

-

Carboxylic Acid Carbon (-COOH): The carbonyl carbon of a carboxylic acid typically resonates in the range of 160-185 ppm in the ¹³C NMR spectrum.

-

Thiazole Ring Carbons (C2, C4, C5): The carbon atoms of the thiazole ring have characteristic chemical shifts. C2, being adjacent to two heteroatoms, is generally the most downfield.

-

Isopropyl Group Carbons (-CH(CH₃)₂): The aliphatic carbons of the isopropyl group will appear in the upfield region of the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 2500-3300 | Broad | O-H | Stretching (in carboxylic acid) |

| ~2970 | Medium-Strong | C-H | Stretching (aliphatic) |

| ~1700-1725 | Strong | C=O | Stretching (carboxylic acid) |

| ~1600 | Medium | C=N | Stretching (thiazole ring) |

| ~1450 | Medium | C-H | Bending (aliphatic) |

| ~1200-1300 | Strong | C-O | Stretching (carboxylic acid) |

Interpretation of IR Data:

-

The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching band that often overlaps with the C-H stretching region. This broadening is due to strong hydrogen bonding between the carboxylic acid molecules.

-

A strong and sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl (C=O) stretch in a carboxylic acid dimer.

-

The C-O stretching vibration of the carboxylic acid is also a strong band, typically found in the 1200-1300 cm⁻¹ region.

-

The spectrum will also show characteristic absorptions for the C-H bonds of the isopropyl group and the C=N bond of the thiazole ring.

Mass Spectrometry (MS) and Fragmentation Pattern

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z of 171.

Predicted Fragmentation Pathway:

dot graph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [color="#202124"];

M [label="[M]⁺˙\nm/z = 171"]; F1 [label="[M - H₂O]⁺˙\nm/z = 153"]; F2 [label="[M - COOH]⁺\nm/z = 126"]; F3 [label="[M - C₃H₇]⁺\nm/z = 128"];

M -> F1 [label="- H₂O"]; M -> F2 [label="- COOH"]; M -> F3 [label="- C₃H₇"]; } Caption: Predicted major fragmentation pathways for this compound.

Key Fragmentation Mechanisms:

-

Loss of Water (-H₂O): The molecular ion may lose a molecule of water, although this is not always a major fragmentation pathway for carboxylic acids.

-

Loss of the Carboxyl Group (-COOH): A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical, leading to a fragment with m/z 126.

-

Loss of the Isopropyl Group (-C₃H₇): Cleavage of the bond between the thiazole ring and the isopropyl group can result in the loss of a propyl radical, giving a fragment at m/z 128.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 400 MHz spectrometer, 32 scans, relaxation delay of 1-2 seconds.

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 100 MHz spectrometer, 1024 or more scans, relaxation delay of 2-5 seconds.

-

Process the data with appropriate phasing and baseline correction.

-

dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [color="#34A853"];

Sample [label="Dissolve Sample\nin Deuterated Solvent"]; H1_NMR [label="Acquire ¹H NMR Spectrum"]; C13_NMR [label="Acquire ¹³C NMR Spectrum"]; Process [label="Process Data\n(Phasing, Baseline Correction)"]; Analyze [label="Analyze Spectra\n(Chemical Shifts, Integration, Multiplicity)"];

Sample -> H1_NMR; Sample -> C13_NMR; H1_NMR -> Process; C13_NMR -> Process; Process -> Analyze; } Caption: General workflow for NMR spectroscopic analysis.

IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer via a direct insertion probe or gas chromatograph.

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound. While experimental data is not currently available in the public domain, the predictive analysis presented here, based on fundamental spectroscopic principles and data from analogous compounds, offers a valuable resource for the identification and characterization of this important synthetic intermediate. The provided protocols outline the standard methodologies for obtaining experimental data, which would be essential for confirming these predictions.

References

Sources

Whitepaper: A Strategic Framework for Elucidating the Mechanism of Action of 4-Isopropylthiazole-2-carboxylic acid

Abstract

The elucidation of a novel compound's mechanism of action (MOA) is a cornerstone of modern drug discovery, transforming a bioactive "hit" into a rational therapeutic candidate.[1][2] This guide presents a comprehensive, multi-phase strategic framework for the preliminary investigation of 4-Isopropylthiazole-2-carboxylic acid, a compound whose direct biological targets and cellular effects are largely uncharacterized. While noted as a reagent in the synthesis of Hepatitis C virus (HCV) NS3/4A protease inhibitors, its intrinsic bioactivity remains an open question.[3] The broader family of thiazole-containing compounds has demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, providing a strong rationale for the investigation proposed herein.[4][5][6][7][8] This document details a logical progression of studies, from broad, unbiased target identification to specific biochemical and cellular validation, designed to build a robust, data-driven hypothesis of its molecular mechanism.

Introduction: The Imperative of Mechanistic Clarity

Small-molecule drug discovery hinges on understanding the specific biochemical interactions through which a compound exerts its pharmacological effect.[9] This "mechanism of action" defines not only the therapeutic potential but also the potential for off-target effects. For a novel entity like this compound, moving beyond its current application as a synthetic intermediate requires a systematic deconvolution of its potential protein interactions and the downstream cellular consequences.[10][11]

This guide eschews a rigid, one-size-fits-all approach. Instead, it advocates for an integrated strategy combining computational, proteomic, and cellular methods to build a coherent mechanistic narrative.[12] We will proceed through three distinct but interconnected phases:

-

Phase I: Unbiased Target Identification. Employing modern techniques to survey the entire proteome for potential binding partners without prior assumptions.

-

Phase II: Target Validation and Biophysical Characterization. Rigorously confirming the interactions identified in Phase I using orthogonal, direct-binding assays and biochemical characterization.

-

Phase III: Cellular Pathway and Phenotypic Analysis. Placing the validated molecular interaction into a biological context by examining its effects on cellular signaling and function.

This framework is designed to be self-validating, with each phase providing the foundation and rationale for the next, ensuring a high degree of scientific integrity.

Phase I: Unbiased Target Identification

The initial challenge is to identify high-confidence candidate targets from the thousands of proteins within a cell.[13] We will employ a parallel approach, combining computational prediction with direct biochemical methods to cast a wide yet precise net.

In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, computational methods can efficiently generate an initial list of plausible targets.[14] This approach is predicated on the principle that molecules with similar structures often interact with similar proteins.

Methodology Rationale: By leveraging vast databases of known drug-target interactions, we can statistically infer the most likely protein families or specific targets for this compound. This provides an invaluable, cost-effective starting point for hypothesis generation.

Experimental Protocol: Computational Target Fishing

-

Structure Preparation: Obtain the 2D/3D structure of this compound (SMILES: CC(C)c1scc(n1)C(=O)O).

-

Similarity Search: Utilize platforms like ChEMBL or PubChem to identify known bioactive molecules with high structural similarity. Analyze the targets of these similar compounds.

-

Target Prediction: Submit the structure to server-based prediction tools (e.g., SwissTargetPrediction, SuperPred) that use a combination of 2D and 3D similarity to known ligands to predict a ranked list of potential protein targets.

-

Pathway Analysis: Input the list of predicted targets into pathway analysis tools (e.g., KEGG, Reactome) to identify any enriched biological pathways, which may suggest a coordinated biological effect.

Caption: In silico workflow for initial target hypothesis generation.

Chemical Proteomics for Direct Target Discovery

While computational methods are predictive, chemical proteomics offers a direct, unbiased experimental approach to identify binding partners from a native biological environment (i.e., a cell lysate).[12][15] The core strategy is affinity capture coupled with mass spectrometry (MS).

Methodology Rationale: This method physically isolates proteins that bind to the compound of interest, providing direct evidence of an interaction.[16] A competition-based format, such as the one used in Kinobeads profiling, is particularly powerful for distinguishing specific binders from non-specific background.[17][18]

Experimental Protocol: Competition-Based Affinity Capture

-

Compound Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., Sepharose beads) without occluding potential binding sites.

-

Lysate Preparation: Prepare native protein lysates from a relevant cell line (e.g., a human liver cell line like HepG2, given the compound's link to HCV inhibitors).

-

Competitive Binding: Aliquot the lysate. Treat aliquots with increasing concentrations of free this compound (the competitor) or a vehicle control (e.g., DMSO).

-

Affinity Capture: Add the immobilized compound beads to all aliquots and incubate to allow protein binding. Proteins that are true targets will be competed off the beads by the free compound in a dose-dependent manner.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the remaining bound proteins.

-

Proteomic Analysis: Digest the eluted proteins into peptides and identify/quantify them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins whose abundance on the beads decreases in a dose-dependent manner with increasing concentrations of the free competitor compound. These are the high-confidence candidate targets.

Caption: Workflow for competition-based affinity capture proteomics.

Phase II: Target Validation and Biophysical Characterization

Candidate proteins identified in Phase I must be validated using orthogonal methods to confirm direct engagement in a cellular context and to characterize the binding event biochemically.[13]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that measures target engagement in intact cells or tissues.[19] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[20][21]

Methodology Rationale: This assay provides crucial evidence that the compound can cross the cell membrane and engage its target in the complex milieu of the cytoplasm.[22][23] A positive thermal shift is a strong indicator of direct, physical interaction in a physiological setting.

Experimental Protocol: CETSA for Target Engagement

| Step | Procedure | Rationale |

| 1. Cell Treatment | Treat intact cells with either vehicle (DMSO) or a saturating concentration of this compound for a defined period (e.g., 1 hour). | To allow for compound uptake and target binding within the cells. |

| 2. Heat Shock | Aliquot the treated cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling. | To induce thermal denaturation of proteins. Stabilized proteins will remain soluble at higher temperatures. |

| 3. Cell Lysis | Lyse the cells via freeze-thaw cycles or detergents. | To release the cellular contents for analysis. |

| 4. Separation | Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. | To separate the soluble (stable) protein fraction from the insoluble (denatured) fraction. |

| 5. Quantification | Carefully collect the supernatant (soluble fraction) and quantify the amount of the specific candidate protein using Western Blot or other sensitive protein detection methods. | To measure the amount of target protein that remained soluble at each temperature. |

| 6. Data Analysis | Plot the percentage of soluble protein against temperature for both vehicle and compound-treated samples. A shift of the melting curve to the right indicates target stabilization. | To visualize and quantify the thermal shift (ΔTm) induced by compound binding. |

In Vitro Enzymatic Assays

If a candidate target is an enzyme, its functional modulation by the compound must be directly assessed.[24][25] These assays determine whether the compound acts as an inhibitor or activator and provide key quantitative metrics of its potency.[26]

Methodology Rationale: This approach directly links target binding to a functional consequence (a change in enzymatic activity), which is a critical piece of the MOA puzzle. It allows for the determination of potency (IC50/EC50) and the mode of inhibition.[27]

Experimental Protocol: Enzyme Inhibition Kinetics

-

Assay Setup: In a microplate format, combine the purified recombinant target enzyme, its specific substrate (ideally a chromogenic or fluorogenic one), and assay buffer.

-

IC50 Determination: Add this compound across a wide range of concentrations (e.g., 10-point, 3-fold serial dilution). Initiate the enzymatic reaction (e.g., by adding substrate or a cofactor).

-

Signal Detection: Monitor the rate of product formation over time using a plate reader.

-

Data Analysis (IC50): Plot the enzyme activity (reaction rate) against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration at which inhibition is 50%).

-

Mechanism of Inhibition (MOI) Studies: To determine if inhibition is competitive, non-competitive, or uncompetitive, repeat the assay using several fixed concentrations of the inhibitor while varying the substrate concentration.[26][28]

-

Data Analysis (MOI): Plot the results using a double-reciprocal plot (Lineweaver-Burk). The pattern of changes in Vmax (y-intercept) and Km (x-intercept) will reveal the mechanism of inhibition.[27]

Phase III: Cellular Pathway and Phenotypic Analysis

With a validated target and a defined biochemical interaction, the final preliminary phase connects this molecular event to a cellular outcome.

Methodology Rationale: Understanding the downstream consequences of target engagement is essential for predicting the compound's ultimate physiological effect. This step validates that the on-target activity is sufficient to drive a cellular response.

Downstream Signaling Analysis

Protocol:

-

Hypothesis Formulation: Based on the known function of the validated target protein, hypothesize which signaling pathways will be affected.

-

Cell Treatment: Treat relevant cells with the compound at concentrations around its cellular IC50 (or a relevant functional concentration).

-

Pathway Profiling: Use techniques like Western blotting to probe for changes in the phosphorylation status of key downstream signaling nodes (e.g., p-ERK, p-AKT). Alternatively, use reporter gene assays to measure the activity of transcription factors regulated by the pathway.

Phenotypic Assays

Protocol:

-

Assay Selection: Choose cellular assays that reflect the function of the pathway being modulated. For example, if the target is involved in cell cycle control, a cell proliferation assay (e.g., MTS or CellTiter-Glo) is appropriate. If the pathway regulates apoptosis, a caspase activity or Annexin V staining assay would be used.

-

Dose-Response Measurement: Perform these assays across a range of compound concentrations to establish a clear link between the dose required for target engagement and the dose required to elicit the cellular phenotype.

Caption: A logical model for a hypothesized mechanism of action.

Conclusion

This technical guide outlines a rigorous, phased approach for the preliminary investigation into the mechanism of action of this compound. By systematically progressing from broad, unbiased screening to specific, hypothesis-driven validation, researchers can efficiently and confidently build a data-driven model of the compound's biological activity. This foundational understanding is the critical first step in evaluating its potential as a chemical probe or a novel therapeutic lead.

References

- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). MDPI.

- Mechanisms of Action in Small Molecules. (n.d.). SmallMolecules.com.

- What is an Inhibition Assay? (n.d.). Biobide Blog.

- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). MDPI.

- Mechanism of Action: discover your small molecule's interactions and targets. (n.d.). Broad Institute.

- Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology.

- The mechanism of action and chemical synthesis of FDA newly approved drug molecules. (2024). ResearchGate.

- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.

- Target Identification Approaches in Drug Discovery. (2020). ResearchGate.

- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science.

- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute.

- In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech.

- Natural Bioactive Compound Target Identification. (n.d.). Creative Biolabs.

- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (2019). ResearchGate.

- Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry.

- Computational Strategies Reshaping Modern Drug Discovery. (2024). MDPI.

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology.

- Target Identification and Mode of Action Studies. (n.d.). University of Florida.

- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.

- CETSA. (n.d.). Karolinska Institutet.

- Enzyme Inhibition. (2021). Biology LibreTexts.

- In vitro enzymatic assay. (2012). ResearchGate.

- Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf.

- This compound. (n.d.). ChemicalBook.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.

- Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. (2011). Archiv der Pharmazie.

- Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2018). ResearchGate.

- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2010). Journal of Medicinal Chemistry.

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2019). Molecules.

- 300831-06-5(this compound) Product Description. (n.d.). ChemicalBook.

- Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2020). MDPI.

Sources

- 1. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery | Semantic Scholar [semanticscholar.org]

- 3. This compound | 300831-06-5 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SmallMolecules.com | Mechanisms of Action in Small Molecules - SmallMolecules.com [smallmolecules.com]

- 10. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 11. Target Identification and Mode of Action Studies » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]

- 12. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

- 16. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]

- 17. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. CETSA [cetsa.org]

- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. annualreviews.org [annualreviews.org]

- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]